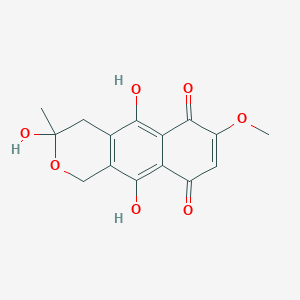
Fusarubin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fusarubin is a natural product found in Fusarium, Fusarium solani, and Fusarium martii with data available.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Fusarubin has been studied for its various biological activities, which include:
- Antitumor Effects : this compound and its derivatives have demonstrated potent antitumor properties by targeting key pathways involved in cancer cell proliferation and apoptosis resistance. Research indicates that this compound inhibits cell growth in several human cancer cell lines, including hematologic malignancies .
- Antifungal Properties : Studies have shown that this compound exhibits antifungal activity against several pathogenic fungi. This property is particularly valuable in the development of new antifungal agents .
- Cytotoxicity : In vitro studies using the MRC-5 cell line revealed that this compound possesses cytotoxic effects, suggesting its potential use as a chemotherapeutic agent .
Applications in Medicine
The pharmacological applications of this compound are extensive:
- Cancer Therapeutics : Due to its ability to induce apoptosis and inhibit tumor growth, this compound is being explored as a candidate for cancer treatment. Its efficacy has been validated in various preclinical models, showcasing its potential to enhance existing cancer therapies .
- Neuroprotective Effects : Research indicates that this compound may play a role in neuroprotection, particularly in conditions related to ischemia. The compound's ability to modulate apoptosis-related proteins offers promise for treating neurodegenerative diseases .
- Antimicrobial Agents : this compound's antifungal properties suggest its utility in developing novel antimicrobial therapies, particularly in treating infections caused by resistant fungal strains .
Case Studies and Research Findings
Several studies provide insights into the applications of this compound:
Eigenschaften
CAS-Nummer |
1702-77-8 |
|---|---|
Molekularformel |
C15H14O7 |
Molekulargewicht |
306.27 g/mol |
IUPAC-Name |
3,5,10-trihydroxy-7-methoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-6,9-dione |
InChI |
InChI=1S/C15H14O7/c1-15(20)4-6-7(5-22-15)13(18)10-8(16)3-9(21-2)14(19)11(10)12(6)17/h3,17-18,20H,4-5H2,1-2H3 |
InChI-Schlüssel |
FKJXMYJPOKQPSS-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
Kanonische SMILES |
CC1(CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
Key on ui other cas no. |
1702-77-8 |
Synonyme |
fusarubin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















